molecular formula C10H11NO3 B14853325 4-Formyl-2-hydroxy-N,N-dimethylbenzamide

4-Formyl-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14853325
M. Wt: 193.20 g/mol
InChI Key: LFPJNYGNOIDOIP-UHFFFAOYSA-N
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Description

4-Formyl-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzamide, featuring a formyl group at the 4-position and a hydroxyl group at the 2-position on the benzene ring, along with N,N-dimethyl substitution on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-hydroxy-N,N-dimethylbenzamide typically involves the formylation of 2-hydroxy-N,N-dimethylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to introduce the formyl group at the 4-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 4-Carboxy-2-hydroxy-N,N-dimethylbenzamide.

    Reduction: 4-Hydroxymethyl-2-hydroxy-N,N-dimethylbenzamide.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

4-Formyl-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N,N-dimethylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Formyl-N,N-dimethylbenzamide: Lacks the hydroxyl group, affecting its solubility and reactivity.

    2-Hydroxy-N,N-dimethylbenzamide:

Uniqueness

4-Formyl-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-formyl-2-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H11NO3/c1-11(2)10(14)8-4-3-7(6-12)5-9(8)13/h3-6,13H,1-2H3

InChI Key

LFPJNYGNOIDOIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)C=O)O

Origin of Product

United States

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